4-[(E)-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-[(2-benzoyl-4-chlorophenyl)imino]methyl]-2-methoxyphenyl acetate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a methoxyphenyl acetate group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-benzoyl-4-chlorophenyl)imino]methyl]-2-methoxyphenyl acetate typically involves the condensation of 2-benzoyl-4-chlorobenzaldehyde with 2-methoxyphenyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-benzoyl-4-chlorophenyl)imino]methyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction could produce chlorophenyl derivatives .
Scientific Research Applications
4-[(E)-[(2-benzoyl-4-chlorophenyl)imino]methyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(E)-[(2-benzoyl-4-chlorophenyl)imino]methyl]-2-methoxyphenyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2-Benzyl-4-chlorophenyl)imino]methyl]acetohydrazide
- 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
What sets 4-[(E)-[(2-benzoyl-4-chlorophenyl)imino]methyl]-2-methoxyphenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C23H18ClNO4 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
[4-[(2-benzoyl-4-chlorophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H18ClNO4/c1-15(26)29-21-11-8-16(12-22(21)28-2)14-25-20-10-9-18(24)13-19(20)23(27)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI Key |
KGFXXILUDXULKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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